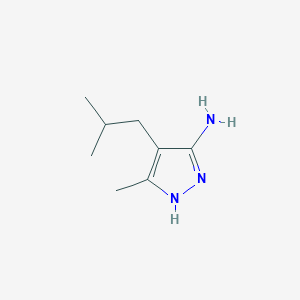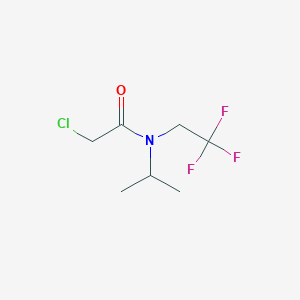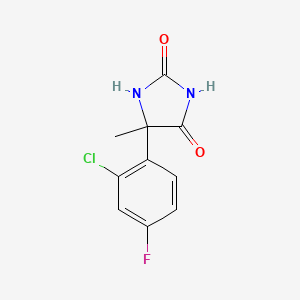
1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol, also known as 1,1-dioxidotetrahydro-3-thienylpyrazol-5-ol or simply DTTP, is an organic compound with potential applications in scientific research. It is a member of the pyrazol-5-ol family and is composed of a pyrazol-5-ol core with a 1,1-dioxidotetrahydro-3-thienyl substituent attached. DTTP has been studied for its potential use in a variety of scientific research applications, including its ability to act as a reagent, catalyst, and inhibitor.
Applications De Recherche Scientifique
Synthesis and Characterization
Catalysis in Synthesis : 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for synthesizing derivatives similar to 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol, offering advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Cross-Coupling Reactions : 1-Phenyl-1H-pyrazol-3-ol, a similar compound, has been used for synthesizing various derivatives through Pd-catalyzed cross-coupling reactions, indicating the versatility of this class of compounds (Arbačiauskienė et al., 2009).
Tautomerism Studies : The tautomerism of compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, structurally related to the target compound, has been extensively studied, providing insights into their chemical behavior (Arbačiauskienė et al., 2018).
Biological Activity and Applications
Anti-inflammatory and Antimicrobial Agents : Some derivatives of 1H-pyrazole, similar to the target compound, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. This indicates potential biological applications of these compounds (Bekhit & Fahmy, 2003).
Antimicrobial and Antioxidant Activities : 1-Phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have been developed and evaluated for their antimicrobial and antioxidant activities, showcasing the medicinal potential of this class of compounds (Chennapragada & Palagummi, 2018).
Structural and Molecular Studies
Crystal Structure Analysis : The synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, structurally similar to the target compound, has been conducted, with a focus on its crystal structure and properties (Vyas et al., 2012).
Molecular Docking Studies : For compounds like 1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide, molecular docking studies have been performed to evaluate their antioxidant and anti-inflammatory activities, suggesting a method to understand the biological potential of similar compounds (Mahajan et al., 2016).
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-13-8-12(10-4-2-1-3-5-10)14-15(13)11-6-7-19(17,18)9-11/h1-5,8,11,14H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVACBXRBFWZMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)
![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)



![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)





![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)